molecular formula C13H15ClN4S B2772981 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine CAS No. 865660-09-9

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2772981
CAS No.: 865660-09-9
M. Wt: 294.8
InChI Key: GYMWYUBBQMSIJQ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine is a chemical compound that features a thiazole ring and a piperazine ring

Properties

IUPAC Name

2-chloro-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c14-13-16-9-11(19-13)10-17-5-7-18(8-6-17)12-3-1-2-4-15-12/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMWYUBBQMSIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of a suitable halide with thiourea.

  • Introduction of the Chloro Group: Chlorination of the thiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

  • Synthesis of Piperazine Derivative: Piperazine is reacted with pyridine-2-carboxaldehyde to form the piperazine derivative.

  • Coupling Reaction: The final step involves the coupling of the chloro-thiazole derivative with the piperazine derivative under suitable conditions, often using a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Amines, alcohols, triethylamine (Et₃N)

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, ethers

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15ClN4S
  • Molar Mass : 294.8 g/mol
  • CAS Number : 865660-09-9

These properties highlight its potential for various biological interactions due to the presence of both thiazole and piperazine moieties, which are known for their pharmacological versatility.

Antimicrobial Properties

Research has shown that derivatives of compounds similar to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine exhibit notable antimicrobial activity. For instance, studies have demonstrated that certain thiazole-containing piperazine derivatives possess significant antibacterial and antifungal properties. These compounds were evaluated using standard methods such as the serial dilution method, revealing promising results against various pathogens .

Cytotoxic Effects

The compound's structural analogs have been investigated for their cytotoxic effects on cancer cell lines. A study focused on piperazinone derivatives indicated that modifications in the piperazine ring could enhance cytotoxicity against colon and lung cancer cell lines. The MTT assay was employed to assess cell viability, showing that specific modifications led to improved activity against cancerous cells while maintaining lower toxicity towards normal cells .

Neuropharmacological Applications

Piperazine derivatives are often explored for their neuropharmacological effects. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant activities. The mechanism of action is believed to involve modulation of neurotransmitter systems, making these compounds candidates for further investigation in treating mood disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that can be tailored to introduce various functional groups. The introduction of different substituents on the piperazine or thiazole rings can lead to derivatives with enhanced biological activities. For example, studies have demonstrated that substituting various groups can significantly alter the compound's efficacy against specific targets .

Case Study 1: Antimicrobial Evaluation

A series of thiazole-piperazine derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. This suggests that electronic properties play a crucial role in the antimicrobial efficacy of these compounds .

Case Study 2: Cytotoxicity Against Cancer Cells

In a study assessing cytotoxicity, several piperazinone derivatives were tested against human cancer cell lines (HT29 and A549). The results showed that specific modifications led to compounds with IC50 values indicating potent cytotoxicity while sparing normal fibroblast cells. This highlights the potential of these derivatives as selective anticancer agents .

Mechanism of Action

The mechanism by which 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine exerts its effects involves interaction with specific molecular targets and pathways. It may act as an agonist or antagonist to certain receptors, modulating biological responses. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylurea

  • 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylguanidine

Uniqueness: 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine is unique due to its specific structural features, which confer distinct biological and chemical properties compared to similar compounds. Its ability to interact with various molecular targets makes it a valuable compound in research and industry.

Biological Activity

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological evaluations, structure-activity relationships, and case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C16H14ClN5S
  • Molecular Weight : 343.83 g/mol
  • CAS Number : 478047-24-4

1. Adenosine Receptor Binding

Recent studies have focused on the interaction of this compound with adenosine receptors, particularly A1 and A2A subtypes. In vitro assays demonstrated that several derivatives exhibited significant binding affinity, with some compounds showing Ki values below 10 µM against these receptors. The structure of the compound allows for multi-target engagement, which is critical in the design of effective therapeutics for conditions such as neurodegenerative diseases and cancer .

2. Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro tests revealed that it possesses moderate activity against Gram-positive bacteria, notably Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects . This activity is attributed to the thiazole moiety, which is known to enhance bioactivity through various mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

SubstituentEffect on ActivityReference
Chlorine at position 2 of thiazoleIncreases binding affinity to adenosine receptors
Pyridine ring substitutionEnhances antibacterial activity
Variation in piperazine substituentsAlters selectivity towards bacterial strains

Case Study 1: Adenosine Receptor Modulation

A study conducted on a series of pyridine derivatives showed that modifications at the piperazine ring significantly affected their ability to modulate adenosine receptors. For instance, compounds with a methyl group at position 4 of the piperazine demonstrated enhanced selectivity towards A2A receptors, making them promising candidates for further development in treating Parkinson's disease .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various thiazole-containing compounds, this compound exhibited superior activity against resistant strains of E. coli. The study reported an MIC of 0.004 mg/mL, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine?

The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to synthesize structurally similar compounds, such as 1-(2-fluorobenzyl)piperazine triazoles . Key steps include:

  • Reacting a propargyl-piperazine intermediate with azide derivatives under CuSO₄·5H₂O/sodium ascorbate catalysis.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Monitoring reaction progress with TLC (1:2 hexane/ethyl acetate). Adapting this method would require substituting the 2-chloro-1,3-thiazol-5-ylmethyl group during the alkylation or coupling steps.

Q. How is the structural identity of this compound confirmed?

Structural characterization typically combines:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and piperazine ring conformation.
  • Mass spectrometry (MS) for molecular weight validation.
  • Elemental analysis to verify purity and stoichiometry. For example, related piperazine derivatives were characterized using these techniques, with TLC and HPLC ensuring purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinases, phosphatases) due to the compound’s heterocyclic motifs .
  • Cytotoxicity studies (e.g., MTT assay on cancer cell lines) to assess antiproliferative activity, as seen in structurally similar pyrazolo[1,5-a]pyrimidines .
  • Receptor binding assays (e.g., radioligand displacement for neurotransmitter receptors) given the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

  • Solvent selection : A 1:2 H₂O/DCM mixture enhanced reaction efficiency in CuAAC reactions for triazole-piperazine derivatives .
  • Catalyst tuning : Adjusting CuSO₄·5H₂O/sodium ascorbate ratios (e.g., 0.3:0.6 equiv.) to minimize side products .
  • Purification : Employing HPLC with C18 columns for high-resolution separation, as demonstrated in boronate-containing piperazine syntheses .

Q. How should contradictory biological activity data across studies be resolved?

Contradictions may arise from differences in substituent effects or assay conditions. Mitigation approaches include:

  • Structure-activity relationship (SAR) studies : Systematically varying the 2-chloro-thiazole or pyridinyl groups to isolate pharmacophores .
  • Dose-response profiling : Testing across multiple concentrations to identify biphasic effects.
  • Orthogonal assays : Validating results using complementary techniques (e.g., SPR for binding kinetics alongside cellular assays) .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced modeling techniques include:

  • Molecular docking : Simulating binding poses with proteins (e.g., kinases) using software like AutoDock Vina .
  • Molecular dynamics (MD) simulations : Assessing stability of ligand-receptor complexes over time.
  • Free-energy calculations : Estimating binding affinities via MM/GBSA or MM/PBSA methods. These methods were applied to pyrazolo[3,4-d]pyrimidine derivatives to prioritize experimental testing .

Methodological Considerations Table

Research AspectRecommended TechniquesKey References
SynthesisCuAAC, column chromatography
PurificationHPLC, TLC
Biological AssaySPR, MTT, radioligand
ComputationalDocking, MD simulations

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